molecular formula C12H18N2O B2357388 2-Amino-N-pentylbenzamide CAS No. 1582804-64-5

2-Amino-N-pentylbenzamide

Cat. No.: B2357388
CAS No.: 1582804-64-5
M. Wt: 206.289
InChI Key: YREKETPBJSEWCJ-UHFFFAOYSA-N
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Description

2-Amino-N-pentylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group attached to the benzamide structure, with a pentyl chain extending from the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-pentylbenzamide typically involves the reaction of 2-aminobenzamide with pentylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and under reflux conditions to ensure complete reaction. The general reaction scheme is as follows:

2-aminobenzamide+pentylamineThis compound\text{2-aminobenzamide} + \text{pentylamine} \rightarrow \text{this compound} 2-aminobenzamide+pentylamine→this compound

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of catalysts, such as palladium on carbon, can also enhance the reaction efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding amides or carboxylic acids.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, alkoxides, polar aprotic solvents.

Major Products:

    Oxidation: Amides, carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated or alkoxylated benzamides.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in the development of new synthetic methodologies.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. It has been studied for its cytotoxic effects on cancer cell lines.

    Medicine: Due to its ability to interact with biological targets, 2-Amino-N-pentylbenzamide is being investigated for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.

Comparison with Similar Compounds

    2-Aminobenzamide: Lacks the pentyl chain, making it less hydrophobic and potentially less bioavailable.

    N-pentylbenzamide: Lacks the amino group, reducing its ability to form hydrogen bonds and interact with biological targets.

    2-Amino-N-phenylbenzamide: Contains a phenyl group instead of a pentyl chain, altering its chemical properties and reactivity.

Uniqueness: 2-Amino-N-pentylbenzamide is unique due to the presence of both the amino group and the pentyl chain. This combination enhances its reactivity and allows for a broader range of chemical modifications. The pentyl chain increases the compound’s hydrophobicity, potentially improving its bioavailability and interaction with lipid membranes.

Properties

IUPAC Name

2-amino-N-pentylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-2-3-6-9-14-12(15)10-7-4-5-8-11(10)13/h4-5,7-8H,2-3,6,9,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREKETPBJSEWCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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